![molecular formula C14H14O5S2 B12504145 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2,3-dihydrothieno[3,4-b][1,4]dioxine: can be synthesized through the reaction of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification.
(E)-2-phenylethenesulfonic acid: can be prepared by sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: The industrial production of these compounds typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thieno-dioxine ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly sulfonation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sulfur trioxide, chlorosulfonic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a monomer in the synthesis of conductive polymers and copolymers .
- Acts as a reductant in the synthesis of gold nanoparticles .
Biology:
- Investigated for its potential in creating bio-compatible conductive materials for biomedical applications .
Medicine:
- Explored for its use in drug delivery systems due to its unique structural properties.
Industry:
Wirkmechanismus
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo polymerization and form conductive polymers. The thieno-dioxine ring system facilitates electron delocalization, enhancing the compound’s conductivity. The phenylethenesulfonic acid moiety provides solubility and processability in aqueous environments, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
3,4-ethylenedioxythiophene: Similar in structure but lacks the phenylethenesulfonic acid moiety.
2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a chloromethyl group instead of the phenylethenesulfonic acid moiety.
Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a hydroxymethyl group, enhancing its hydrophilicity.
Uniqueness: The combination of the thieno-dioxine ring system with the phenylethenesulfonic acid moiety makes 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid unique in its ability to form conductive polymers that are both soluble and processable in aqueous environments. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications in flexible electronics and biomedical devices.
Eigenschaften
Molekularformel |
C14H14O5S2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine;2-phenylethenesulfonic acid |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2 |
InChI-Schlüssel |
BGAWZPQKJPTIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
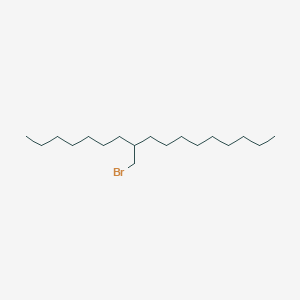
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
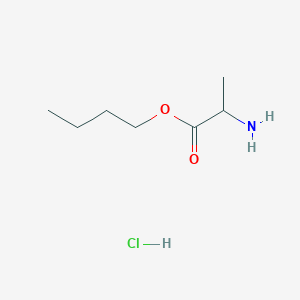
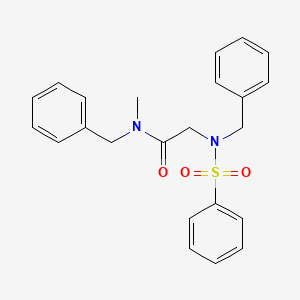
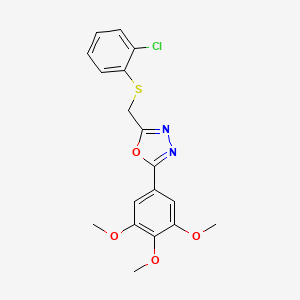
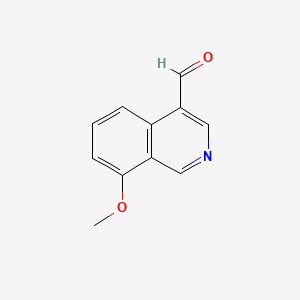
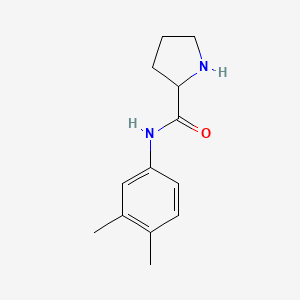
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
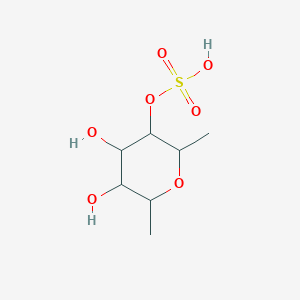
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
